Triclopyr-butotyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of action:

Triclopyr-butotyl is a selective herbicide belonging to the auxin mimic class []. It acts by mimicking the plant hormone auxin, leading to uncontrolled cell division and growth, ultimately causing plant death []. This mode of action allows it to target broadleaf weeds and woody plants while leaving grasses, which are less sensitive to auxin, relatively unharmed [].

Environmental fate:

Research studies have explored the environmental fate of triclopyr-butotyl in soil and water. These studies show that it degrades relatively quickly under most environmental conditions, with a half-life (the time it takes for 50% of the compound to degrade) ranging from a few days to several weeks depending on factors like temperature, moisture, and soil composition [, ].

Ecotoxicology:

Research on the ecotoxicity of triclopyr-butotyl focuses on its potential impacts on non-target organisms. Studies have shown that it can be harmful to some aquatic invertebrates and fish at high concentrations. However, the risk of exposure to these high levels is considered low under typical use conditions due to regulations and application guidelines [].

Metabolism and persistence:

Research has been conducted to understand the metabolism and persistence of triclopyr-butotyl in plants and animals. Studies show that it is readily absorbed by plants and broken down into various metabolites. In animals, it is also metabolized and excreted relatively quickly [].

- Triclopyr-butotyl is a registered herbicide with specific use patterns and regulations.

- Always follow the instructions on the product label and consult with qualified professionals for safe and responsible use.

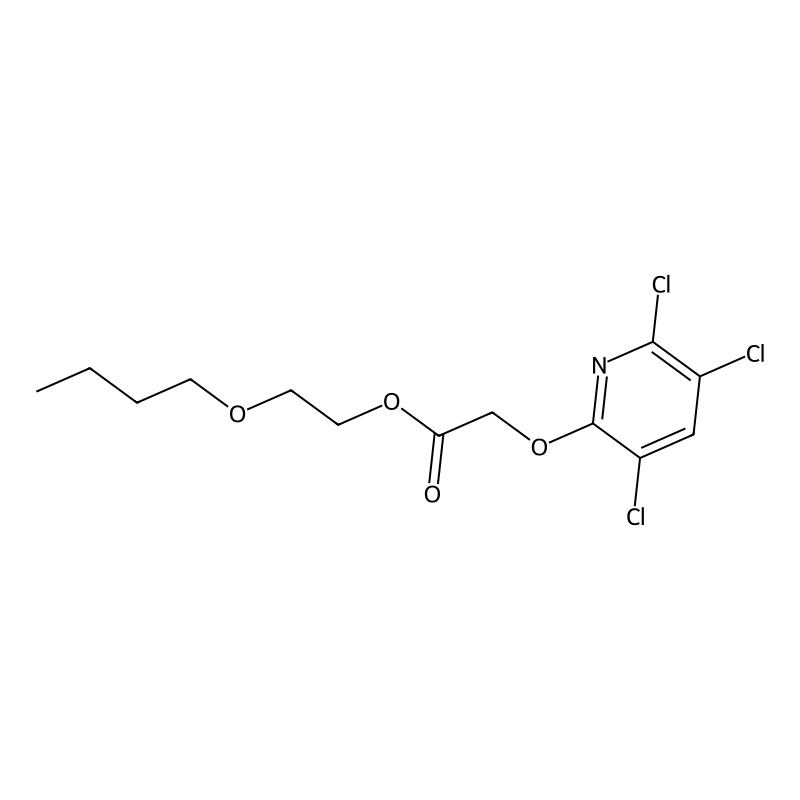

Triclopyr-butotyl is a synthetic herbicide primarily used for controlling perennial broadleaf and woody weeds. It is an ester derivative of triclopyr, which is a selective systemic herbicide. The chemical structure of triclopyr-butotyl includes a butoxyethyl group that enhances its solubility and efficacy in various applications. Its chemical formula is and it has a CAS number of 64700-56-7 .

Triclopyr-butotyl acts as a selective herbicide by mimicking auxin, a plant growth hormone. It disrupts auxin-regulated growth processes within broadleaf weeds and woody plants, leading to abnormal cell division, uncontrolled growth, and ultimately, plant death.

Triclopyr-butotyl acts as a synthetic auxin, mimicking natural plant hormones to disrupt normal growth processes in target plants. It is particularly effective against woody species and perennial broadleaf weeds, making it valuable for land management and agricultural applications. Its mode of action involves the inhibition of cell division and elongation, leading to plant death. While it is classified as low toxicity for mammals, it may cause skin sensitization and mild eye irritation .

The synthesis of triclopyr-butotyl can be achieved through various methods:

- Direct Esterification: Reacting triclopyr with 2-butoxyethanol under acidic conditions.

- Transesterification: Converting other esters of triclopyr into triclopyr-butotyl by heating with 2-butoxyethanol .

- Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and product yield.

These methods ensure high purity levels, often exceeding 99% after purification steps such as distillation and washing with solvents .

Triclopyr-butotyl is widely used in:

- Agriculture: For the control of invasive plant species in crops and non-crop areas.

- Forestry: To manage unwanted vegetation in forested areas.

- Aquatic Environments: As an herbicide for controlling aquatic weeds without harming fish populations .

Its effectiveness against tough-to-control species makes it a preferred choice among land managers.

Several compounds share structural or functional similarities with triclopyr-butotyl. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Triclopyr | Parent compound; less effective against woody plants | |

| Picloram | Broad-spectrum herbicide; more toxic to mammals | |

| Glyphosate | Non-selective herbicide; works via different mechanism | |

| Aminopyralid | Selective systemic herbicide; effective on similar targets |

Triclopyr-butotyl stands out due to its specific efficacy against woody plants and its relatively low toxicity to non-target organisms compared to some alternatives like picloram .

Triclopyr-butotyl is the butoxyethyl ester form of triclopyr, with the chemical formula C₁₃H₁₆Cl₃NO₄ and a molecular weight of 356.62 g/mol. Its IUPAC name is 2-butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate. The compound is identified by CAS number 64700-56-7 and EC number 265-024-8.

Physical Properties

Triclopyr-butotyl exists as an oil-soluble liquid that is soluble in acetonitrile, methanol, and n-hexane at concentrations of 70% by weight or higher. Its physical properties contribute significantly to its effectiveness as a herbicide and influence its behavior in the environment.

Physical Description

XLogP3

Boiling Point

Density

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (39%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (61%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 (55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (61%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard